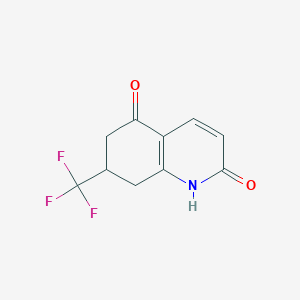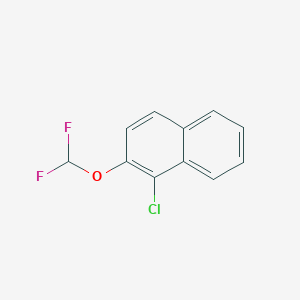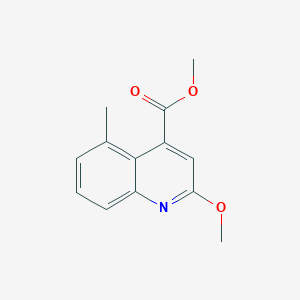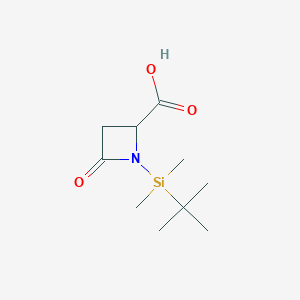
2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde: is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a chromene core, and an aldehyde functional group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation to Form the Aldehyde Group: The aldehyde group can be introduced through oxidation of a hydroxyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can undergo substitution reactions, such as nucleophilic substitution, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: tert-butyl chloride, aluminum chloride.
Major Products:
Oxidation: 2-(tert-butyl)-4-oxo-4H-chromene-8-carboxylic acid.
Reduction: 2-(tert-butyl)-4-oxo-4H-chromene-8-methanol.
Substitution: Various substituted chromene derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its chromene core is known to interact with various biological targets, making it a valuable compound for drug discovery.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to modulate biological pathways and treat diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: In the industrial sector, 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde is used in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde involves its interaction with various molecular targets. The chromene core can interact with enzymes, receptors, and other proteins, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
2-(tert-butyl)-4H-chromen-4-one: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-oxo-4H-chromene-8-carbaldehyde: Lacks the tert-butyl group, affecting its steric properties and biological activity.
2-(tert-butyl)-4H-chromene-8-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, altering its chemical reactivity and biological interactions.
Uniqueness: 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination provides a balance of steric hindrance and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
94127-37-4 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-tert-butyl-4-oxochromene-8-carbaldehyde |
InChI |
InChI=1S/C14H14O3/c1-14(2,3)12-7-11(16)10-6-4-5-9(8-15)13(10)17-12/h4-8H,1-3H3 |
Clé InChI |
UZJPXBJSYNZFBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=O)C2=CC=CC(=C2O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)
![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile](/img/structure/B11876379.png)




![Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)


![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)
